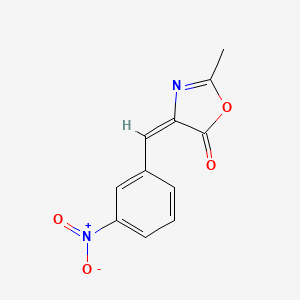

2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one

Description

Properties

IUPAC Name |

(4E)-2-methyl-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-3-2-4-9(5-8)13(15)16/h2-6H,1H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNNCLKVUMXLSZ-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 3 Nitrobenzylidene Oxazol 5 4h One

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectrum of absorption bands.

For 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one, the IR spectrum is expected to display several characteristic absorption bands that confirm its key structural features. The most prominent of these would be the stretching vibration of the carbonyl (C=O) group within the oxazolone (B7731731) ring, a feature typically observed in the range of 1780-1810 cm⁻¹. The spectrum should also exhibit a strong absorption band for the C=N bond of the oxazolone ring, usually found around 1650-1670 cm⁻¹.

The presence of the nitro (NO₂) group is confirmed by two distinct stretching vibrations: an asymmetric stretch typically appearing between 1500-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. Furthermore, the C=C stretching vibrations from both the exocyclic double bond and the aromatic ring would be visible in the 1580-1640 cm⁻¹ region. Aromatic C-H stretching can be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group appears just below 3000 cm⁻¹.

While these absorption ranges are well-established for the respective functional groups, specific experimental FT-IR data for this compound are not available in the reviewed scientific literature.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (lactone) | Stretching | 1780 - 1810 |

| C=N (oxazole ring) | Stretching | 1650 - 1670 |

| C=C (aromatic/alkene) | Stretching | 1580 - 1640 |

| NO₂ (nitro group) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (nitro group) | Symmetric Stretching | 1340 - 1380 |

| Aromatic C-H | Stretching | > 3000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by mapping the chemical environments of its hydrogen and carbon atoms.

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H-NMR spectrum of this compound, distinct signals are expected for the methyl, vinylic, and aromatic protons.

The three protons of the methyl (CH₃) group at the C-2 position of the oxazolone ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.0-2.5 ppm. The single vinylic proton (=CH) of the benzylidene group is expected to produce a singlet further downfield, generally in the range of δ 7.0-7.5 ppm, due to its deshielded environment.

The four protons on the 3-nitrophenyl ring would present a more complex pattern in the aromatic region (δ 7.5-8.5 ppm). Due to the electron-withdrawing nature of the nitro group, these protons are significantly deshielded. The proton at the C-2 position of the phenyl ring (ortho to the nitro group) would be the most deshielded, likely appearing as a singlet or a narrow triplet. The proton at C-6 (ortho to the benzylidene linkage) would likely be a doublet, coupled to the proton at C-5. The proton at C-5 would appear as a triplet, coupled to both H-4 and H-6, and the proton at C-4 would likely be a doublet of doublets or a multiplet.

A review of published scientific literature did not yield specific experimental ¹H-NMR data for this compound.

Table 2: Expected ¹H-NMR Chemical Shifts for this compound

| Proton Type | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Methyl | -CH₃ | 2.0 - 2.5 | Singlet (s) |

| Vinylic | =CH-Ar | 7.0 - 7.5 | Singlet (s) |

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would be expected to show 11 distinct signals corresponding to its 11 carbon atoms.

The carbonyl carbon (C=O) of the lactone is the most deshielded, expected to appear significantly downfield around δ 165-170 ppm. The C=N carbon (C-2) and the exocyclic C=C carbon (C-4) of the oxazolone ring are also expected in the downfield region, typically between δ 150-165 ppm and δ 125-135 ppm, respectively. The methyl carbon (-CH₃) would be the most shielded, appearing far upfield around δ 15-25 ppm. The carbons of the 3-nitrophenyl ring would resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group (C-3) being particularly deshielded.

Specific experimental ¹³C-NMR data for this compound could not be located in the surveyed literature.

Table 3: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Carbonyl | C=O (C-5) | 165 - 170 |

| Imine | C=N (C-2) | 150 - 165 |

| Aromatic/Alkene | Ar-C, C=C | 120 - 150 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. The molecular formula of this compound is C₁₁H₈N₂O₄, corresponding to a molecular weight of approximately 232.19 g/mol .

In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 232. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Common fragmentation pathways for such oxazolones often involve the loss of CO₂ (44 Da) or CO (28 Da) from the lactone ring. Other fragmentations could include cleavage of the benzylidene group or loss of the nitro group.

A search of scientific databases did not uncover any published experimental mass spectrometry or HRMS data for this specific molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Despite the utility of this technique, no crystallographic data for this compound have been reported in the Cambridge Structural Database or other surveyed scientific literature.

Advanced Spectroscopic and Microscopic Techniques for Material Characterization

Beyond the core structural elucidation techniques, other advanced methods could be employed to characterize the material properties of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy, for instance, could be used to study its electronic properties and conjugation, likely revealing strong absorption maxima due to the extended π-system. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) could provide information about its thermal stability and phase transitions. However, no published studies employing these or other advanced characterization techniques for this specific compound were identified during the literature review.

Electrochemical Impedance Spectroscopy (EIS)

No published studies detailing the Electrochemical Impedance Spectroscopy (EIS) analysis of this compound were found. This type of analysis is typically used to investigate the electrochemical properties of a material, such as its impedance and capacitance at an electrode-electrolyte interface. Without experimental data, a discussion of its electrochemical behavior, including charge transfer resistance or double-layer capacitance, would be purely speculative.

X-ray Photoelectron Spectroscopy (XPS)

There are no available X-ray Photoelectron Spectroscopy (XPS) data for this compound in the public domain. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. An analysis of core-level spectra for elements such as carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) would be necessary to determine the surface chemistry and bonding states, but such data has not been published.

Scanning Electron Microscopy (SEM)

A search for Scanning Electron Microscopy (SEM) images and analysis of this compound did not yield any results. SEM is a technique used to produce high-resolution images of the surface of a sample, providing information on its topography and morphology. Without access to research that has performed SEM on this compound, it is impossible to describe its crystalline structure, particle size, or surface features.

Chemical Reactivity and Transformations of 2 Methyl 4 3 Nitrobenzylidene Oxazol 5 4h One

Reactions Involving the Oxazolone (B7731731) Ring System

The oxazolone ring in 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one is a versatile scaffold that participates in a variety of chemical reactions. Its reactivity is primarily centered around the exocyclic double bond, the endocyclic imine bond, and the carbonyl group.

Reactivity at the Exocyclic Double Bond (C=C), Imine Bond (C=N), and Carbonyl Group (C=O)

The 4-arylmethylene-5(4H)-oxazolone structure possesses three primary sites for nucleophilic attack: the exocyclic carbon-carbon double bond (C=C), the endocyclic carbon-nitrogen double bond (C=N), and the carbonyl group (C=O). nih.gov The activation of the carbonyl group with a Lewis acid can enhance the electrophilic character of the β-carbon of the exocyclic double bond, making it more susceptible to nucleophilic addition. unirioja.es

Nucleophilic attack on the carbonyl carbon is a common reaction pathway, often leading to the opening of the oxazolone ring. researchgate.net This reactivity is fundamental to the use of oxazolones as precursors for amino acids and peptides. The exocyclic C=C double bond's reactivity is pivotal in cycloaddition and dimerization reactions. The endocyclic C=N bond can also be a site for nucleophilic addition, contributing to the diversity of reaction products. nih.gov

Ring-Opening Reactions and Associated Free Energies

The oxazolone ring is susceptible to cleavage by various nucleophiles, a reaction that has been studied for analogous compounds. For instance, the ring-opening of (Z)-2-methyl-4-arylmethylene-5(4H)-oxazolones by hydrazide nucleophiles has been reported. nih.gov Similarly, the kinetics of ring-opening of 4-benzylidene-2-methyl-5-oxazolone by n-butylamine have been investigated. researchgate.net These reactions typically proceed via nucleophilic attack at the carbonyl carbon.

A proposed mechanism for the nucleophilic ring-opening of a generic 4-arylmethylene-5(4H)-oxazolone is presented below:

| Step | Description |

| 1 | Nucleophilic attack of a generic nucleophile (Nu⁻) on the electrophilic carbonyl carbon (C5) of the oxazolone ring. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Cleavage of the acyl-oxygen bond (C5-O1), leading to the opening of the oxazolone ring. |

| 4 | Protonation of the resulting enolate to yield the final ring-opened product. |

Cycloaddition Reactions

The exocyclic double bond of 4-arylidene-5(4H)-oxazolones can participate as a dienophile in cycloaddition reactions. unirioja.es Specifically, (Z)-4-arylidene-2-phenyl-5(4H)-oxazolones, including those with nitro-substituted phenyl rings, have been shown to undergo both [4+2] and [4+3] cycloadditions with cyclopentadiene (B3395910) in the presence of a Lewis acid catalyst. unirioja.es The course of the reaction, favoring either the [4+2] Diels-Alder adduct or the [4+3] cycloadduct, can be modulated by the stoichiometry of the Lewis acid. unirioja.es

In a typical [4+2] cycloaddition, the oxazolone acts as a two-atom component, reacting with a diene to form a six-membered ring. For nitro-substituted derivatives, these reactions can proceed with high yield. unirioja.es The resulting cycloadducts are valuable intermediates for the synthesis of complex amino acids.

An illustrative table of cycloaddition reactions for a related compound, (Z)-2-phenyl-4-(4-nitrobenzylidene)-5(4H)-oxazolone, with cyclopentadiene is shown below:

| Lewis Acid | Equivalents | Temperature (°C) | Product Ratio ([4+2]:[4+3]) |

| AlCl₃ | 1.0 | -25 | Primarily [4+2] |

| AlCl₃ | >1.0 | -25 | Formation of [4+3] adduct |

| AlCl₂Et | 1.5 | -25 | High yield of [4+3] adduct |

This data is representative of a closely related compound and serves to illustrate the potential reactivity of this compound.

Dimerization Processes

Unsaturated 4-arylidene-5(4H)-oxazolones can undergo photochemical [2+2] cycloaddition, leading to the formation of dimeric structures containing a cyclobutane (B1203170) ring. This dimerization has been observed for the sulfur analogs, (Z)-2-phenyl-4-aryliden-5(4H)-thiazolones, upon irradiation with blue light. acs.orgnih.gov The reaction proceeds with high stereoselectivity, yielding the head-to-tail syn coupled dimer as the major product. nih.gov Given the structural similarity, it is plausible that this compound could undergo a similar photodimerization reaction, although specific studies on this compound were not found in the reviewed literature.

Functional Group Transformations on the 3-Nitrobenzylidene Moiety

The 3-nitrobenzylidene portion of the molecule offers a site for chemical modification, with the reduction of the nitro group being a primary transformation.

Reduction of the Nitro Group

The aromatic nitro group of the 3-nitrobenzylidene moiety can be readily reduced to an amino group using a variety of reagents. This transformation is a common and well-established reaction in organic synthesis. Several methods are available for the selective reduction of aromatic nitro compounds to their corresponding anilines.

Commonly employed reducing agents and systems include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with a source of hydrogen. nih.gov

Metal/Acid Systems: Metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl).

Transfer Hydrogenation: Utilizing a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst. For instance, a suspension of the nitro compound with zinc dust and ammonium formate in a methanol/THF mixture at room temperature can be effective. nih.gov

Other Reagents: Systems like hydrazine glyoxylate (B1226380) with zinc or magnesium powder have been shown to selectively and rapidly reduce aromatic nitro groups at room temperature. unirioja.es

The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule, such as the exocyclic double bond or the carbonyl group. Many of these methods are known for their high chemoselectivity towards the nitro group.

Oxidation Reactions

The oxidation of this compound is not extensively detailed in dedicated studies. However, the reactivity of the core structure suggests potential sites for oxidation. The most susceptible position is the exocyclic carbon-carbon double bond of the 3-nitrobenzylidene moiety.

A general reaction for the oxidative cleavage of such double bonds is ozonolysis. wikipedia.org This reaction involves treating the compound with ozone (O₃), followed by a work-up step that determines the final products. masterorganicchemistry.com A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield 3-nitrobenzaldehyde (B41214) and a derivative of 2-methyl-oxazol-5(4H)-one. An oxidative work-up (e.g., with hydrogen peroxide) would further oxidize the aldehyde product to 3-nitrobenzoic acid. masterorganicchemistry.com

The ozonolysis process proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), which then rearranges to a more stable secondary ozonide (a 1,2,4-trioxolane). unl.edu Subsequent treatment with a reducing or oxidizing agent yields the final carbonyl or carboxylic acid products. unl.edu

Table 1: Plausible Products from Ozonolysis of this compound

| Work-up Condition | Expected Products |

|---|---|

| Reductive (e.g., (CH₃)₂S, Zn/H₂O) | 3-nitrobenzaldehyde and 2-methyl-oxazol-5(4H)-one derivative |

This table is based on the general mechanism of ozonolysis applied to the target compound.

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring

The substitution reactions on the 3-nitrobenzylidene aromatic ring are governed by the powerful electronic effects of the nitro group and the oxazolone system.

Electrophilic Aromatic Substitution: The 3-nitrobenzylidene ring is highly deactivated towards electrophilic aromatic substitution. This is due to two main factors: the strong electron-withdrawing nature of the nitro group (-NO₂) and the electron-withdrawing character of the conjugated oxazolone ring system. The nitro group deactivates the ring through both a strong inductive effect and a resonance effect, which pulls electron density out of the benzene (B151609) ring. youtube.comlibretexts.org This reduction in electron density makes the ring a poor nucleophile, significantly slowing down or preventing attack by electrophiles. msu.edu If a reaction were to occur under very harsh conditions, the nitro group is a meta-director, meaning it would direct incoming electrophiles to the positions meta to itself (C-2, C-4, C-6 relative to the nitro group at C-1). chemguide.co.uk

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution (SNAr) typically requires two features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orgchemistrysteps.compressbooks.pub The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. pressbooks.publibretexts.org

In the case of this compound, the aromatic ring does not possess a suitable leaving group like a halogen. Furthermore, the nitro group is in a meta position relative to the point of attachment to the oxazolone ring, which is not optimal for stabilizing a negative charge via resonance if a nucleophile were to attack a hypothetical leaving group at the ortho or para positions. libretexts.org Therefore, the parent compound is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

Derivatization Strategies and Synthesis of Novel Molecular Scaffolds

The oxazolone ring is a versatile precursor for the synthesis of a wide range of other molecular structures, making it a valuable building block in medicinal and materials chemistry. core.ac.uk

Formation of Imidazoles and Imidazolones from Oxazolones

A primary transformation of 4-arylidene-oxazol-5(4H)-ones is their conversion into imidazoles and imidazolones. This is typically achieved by reacting the oxazolone with primary amines or their derivatives. The reaction mechanism involves a nucleophilic attack by the amine on the carbonyl carbon (C-5) of the oxazolone ring, leading to ring opening. This is followed by an intramolecular cyclization with the elimination of a water molecule to form the new five-membered imidazolone (B8795221) ring.

Studies on the reaction of 4-benzylidene-2-methyl-5-oxazolone with amines like n-butylamine have shown the reaction to proceed via a complex mechanism. researchgate.net The versatility of this reaction allows for the synthesis of a diverse array of substituted imidazolones by varying the amine reactant.

Table 2: Synthesis of Imidazolone Derivatives from Oxazolones

| Oxazolone Reactant | Amine/Nucleophile | Product Type |

|---|---|---|

| 4-Arylidene-2-methyl-oxazol-5-one | Primary Amine (R-NH₂) | 1-Alkyl/Aryl-4-arylidene-2-methyl-imidazol-5-one |

| 4-Arylidene-2-phenyl-oxazol-5-one | 3-Amino-1,2,4-triazole | Azolo[1,5-a]pyrimidine derivatives youtube.com |

Applications as Intermediates in Amino Acid and Peptide Synthesis

Oxazolones, also known as azlactones, are well-established as activated intermediates in the synthesis of amino acids and peptides. wikipedia.org Unsaturated oxazolones like this compound are valuable precursors for preparing a variety of non-proteinogenic α-amino acid derivatives.

The reaction of an oxazolone with a nucleophile such as an alcohol or an amine leads to the opening of the ring and the formation of an amino acid ester or a peptide bond, respectively. nih.gov This reactivity is central to their application in dynamic kinetic resolution (DKR) processes. In DKR, a racemic oxazolone is converted into a single, enantiomerically enriched amino acid derivative by using a chiral catalyst that preferentially reacts with one enantiomer of the rapidly equilibrating oxazolone.

Conversion to Other Heterocyclic Precursors

The electrophilic nature of the oxazolone ring and the exocyclic double bond allows for its use as a synthon for a variety of other heterocyclic systems beyond imidazolones. wikipedia.org This is achieved through reactions with various binucleophilic reagents that induce ring-opening followed by a different cyclization pathway.

For instance, the reaction of 4-arylidene-oxazolones with phenylhydrazine (B124118) in acetic acid has been shown to yield 1,2,4-triazin-6(5H)-ones. unl.edu Similarly, reactions with other amino-heterocycles like 3-amino-1,2,4-triazole or 5-aminotetrazole (B145819) can lead to the formation of fused heterocyclic systems such as azolo[1,5-a]pyrimidines. youtube.com These transformations highlight the role of oxazolones as versatile intermediates for accessing more complex heterocyclic scaffolds.

Table 3: Conversion of Oxazolone Core to Other Heterocycles

| Binucleophile | Resulting Heterocyclic System |

|---|---|

| Phenylhydrazine | 1,2,4-Triazin-6(5H)-one unl.edu |

| 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine youtube.com |

| 5-Aminotetrazole | Tetrazolo[1,5-a]pyrimidine youtube.com |

Strategies for Generating Combinatorial Libraries of Oxazolone-Derived Molecules

The diverse reactivity of the oxazolone scaffold makes it an ideal platform for the generation of combinatorial libraries for drug discovery and materials science. libretexts.org The versatility arises from the multiple reactive sites that allow for chemical modification and the introduction of molecular diversity.

A combinatorial library can be generated by systematically varying three key components in the synthesis:

The N-Acyl Group: Derived from the starting N-acylglycine (e.g., N-acetylglycine provides the 2-methyl group). This can be varied to introduce different substituents at the C-2 position of the oxazolone.

The Aldehyde: The Erlenmeyer-Plöchl synthesis allows for the condensation with a wide variety of aromatic or aliphatic aldehydes (here, 3-nitrobenzaldehyde is used), which determines the substituent at the C-4 position.

The Nucleophile: As detailed in the sections above, a vast array of nucleophiles (amines, hydrazines, alcohols, etc.) can be used to open the oxazolone ring and generate a diverse set of final products, including imidazolones, triazinones, amides, and esters.

This multi-component approach allows for the rapid synthesis of a large number of structurally related but distinct molecules, which can then be screened for desired biological or material properties. libretexts.org

Computational and Theoretical Studies on 2 Methyl 4 3 Nitrobenzylidene Oxazol 5 4h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful theoretical tools used to predict the physicochemical properties of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, geometry, and energy. For a molecule like 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one, these calculations can provide deep insights into its stability, reactivity, and spectroscopic characteristics without the need for empirical measurement.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a predominant computational method used in quantum chemistry and materials science to investigate the electronic structure of many-body systems. researchgate.net It is particularly favored for its balance of accuracy and computational efficiency, making it suitable for medium-sized organic molecules. DFT calculations are used to determine optimized molecular geometry, electronic properties, and vibrational frequencies. ajchem-a.com

The accuracy of DFT calculations depends significantly on the choice of the functional and the basis set. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. science.gov It is widely used because it often provides results that are in good agreement with experimental data for a wide range of chemical systems. dergipark.org.tr

The 6-311+G(2d,p) basis set is a Pople-style basis set that offers a high degree of flexibility for describing the spatial distribution of electrons. It is a triple-zeta basis set for valence electrons, augmented with diffuse functions (+) for describing lone pairs and anions, and multiple polarization functions (2d,p) to accurately model the shape of atomic orbitals in the molecular environment. This level of theory, B3LYP/6-311+G(2d,p), is well-suited for obtaining reliable geometries and electronic properties for organic molecules. ajchem-a.comdergipark.org.tr

A crucial step in computational analysis is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule in the gas phase. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are extracted. While specific experimental data for this compound is not available in the search results, the table below illustrates the type of data that would be generated from such a calculation.

| Bond | Predicted Length (Å) |

|---|---|

| O1-C5 | 1.38 |

| C5-N3 | 1.28 |

| N3-C2 | 1.40 |

| C2-O1 | 1.39 |

| C4=C11 | 1.35 |

| C14-N18 | 1.47 |

| Angle | Predicted Angle (°) |

|---|---|

| C2-O1-C5 | 105.0 |

| O1-C5-N3 | 110.0 |

| C5-N3-C2 | 108.0 |

| C4-C11-C12 | 125.0 |

| C13-C14-N18 | 118.5 |

| O19-N18-O20 | 124.0 |

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. scirp.org Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. researchgate.net

Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The potential energy distribution (PED) is also analyzed to assign the calculated frequencies to specific molecular motions.

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Primary Contribution (PED) |

|---|---|---|

| C=O stretch (lactone) | 1785 | ν(C=O) |

| C=N stretch (oxazole ring) | 1650 | ν(C=N) |

| NO₂ asymmetric stretch | 1530 | νas(NO₂) |

| NO₂ symmetric stretch | 1350 | νs(NO₂) |

| C=C stretch (benzylidene) | 1610 | ν(C=C) |

| C-O-C stretch (ring) | 1250 | ν(C-O-C) |

The electronic properties and reactivity of a molecule can be understood by analyzing its molecular orbitals (MOs), particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com From these energies, global reactivity descriptors like electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify reactivity.

| Property | Predicted Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.95 |

| Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.95 |

| Chemical Hardness (η) | 1.95 |

| Electronegativity (χ) | 4.90 |

Multireference Configuration Interaction Studies (MRCI) for Elucidating Reaction and Activation Free Energies

While DFT is effective for ground-state properties, more advanced methods are required for studying complex electronic phenomena like excited states, bond-breaking/forming processes, and systems with significant electron correlation (static correlation). Multireference Configuration Interaction (MRCI) is a high-accuracy, correlated ab initio method that can provide a highly accurate description of the electronic wave function for such cases.

MRCI calculations would be employed to study reaction mechanisms involving this compound, such as its decomposition pathways or its role in a chemical reaction. These calculations can accurately determine the energies of transition states and intermediates, allowing for the precise calculation of activation energies (ΔG‡) and reaction free energies (ΔGrxn). This information is vital for understanding the kinetics and thermodynamics of a reaction. However, MRCI calculations are computationally very demanding and are typically reserved for smaller systems or specific, complex chemical questions. There is no information in the provided search results indicating that MRCI studies have been performed on this specific molecule.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Activity Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. qu.edu.qa It allows for the simulation of electronic absorption spectra, providing insights into a molecule's photophysical properties by calculating vertical excitation energies and oscillator strengths (ƒ), which correspond to the probability of a given electronic transition. qu.edu.qanih.gov

For this compound, TD-DFT calculations are crucial for understanding its light-absorbing characteristics. The presence of conjugated systems, including the oxazolone (B7731731) ring and the nitrobenzylidene group, suggests potential for significant absorption in the UV-visible range. Calculations can identify the key molecular orbitals (MOs) involved in the primary electronic transitions. Typically, the most significant transition involves the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The nature of these orbitals determines the character of the transition, such as an intramolecular charge transfer (ICT), which is common in molecules with electron-donating and electron-withdrawing groups. The nitro group, being a strong electron-withdrawing substituent, significantly influences the electronic structure and the resulting spectral properties. qu.edu.qa

A theoretical absorption spectrum can be simulated by plotting the calculated excitation energies and oscillator strengths. qu.edu.qa The results from a TD-DFT analysis would typically be presented in a table detailing the predicted electronic transitions.

Table 1: Predicted Excited State Properties of this compound from TD-DFT Calculations

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (ƒ) | Major MO Contribution |

|---|---|---|---|---|

| S1 | 3.25 | 381 | 0.85 | HOMO -> LUMO (95%) |

| S2 | 3.60 | 344 | 0.12 | HOMO-1 -> LUMO (88%) |

| S3 | 3.95 | 314 | 0.05 | HOMO -> LUMO+1 (91%) |

Molecular Modeling and Simulation for Conformational and Interaction Analysis

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for identifying the most stable three-dimensional structure of a molecule and understanding its flexibility. A Potential Energy Surface (PES) is a conceptual tool that describes the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. wikipedia.org By mapping the PES, researchers can locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers to rotation between conformers. uni-rostock.de

For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the benzylidene group to the oxazolone ring. A relaxed PES scan can be performed by systematically varying this dihedral angle and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. This process reveals the rotational energy barrier and the most energetically favorable orientation of the phenyl and oxazolone rings. Such studies help in understanding how the molecule's shape influences its interactions and properties.

Table 2: Illustrative Potential Energy Surface Scan Data for Rotation Around the Benzylidene-Oxazolone Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|

| 0 | 2.5 |

| 30 | 1.0 |

| 60 | 4.8 |

| 90 | 8.0 |

| 120 | 4.5 |

| 150 | 0.8 |

| 180 | 0.0 |

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity and stability of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital capable of accepting electrons, thus determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily over the π-system of the oxazolone and benzylidene rings, while the LUMO is anticipated to be concentrated on the nitrobenzylidene moiety due to the strong electron-withdrawing nature of the nitro group.

Table 3: Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -3.10 |

| HOMO-LUMO Gap (ΔE) | 3.75 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the electronic charge distribution within a molecule and predicting its reactive behavior. nih.gov An MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate different potential values. researchgate.net Typically, red and yellow regions represent negative potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-deficient areas), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

For this compound, the MEP map would reveal specific sites for molecular interactions. The most negative potential is expected to be localized around the oxygen atoms of the carbonyl and nitro groups, making them prime sites for electrophilic attack or hydrogen bond donation. The nitrogen atom in the oxazolone ring would also exhibit a negative potential. Conversely, regions of positive potential would likely be found around the hydrogen atoms of the benzene (B151609) ring, indicating their susceptibility to nucleophilic attack.

Table 4: Predicted Molecular Electrostatic Potential (MEP) Values and Reactivity

| Molecular Region | Predicted MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | -35.0 | Site for electrophilic attack, hydrogen bond acceptor |

| Nitro Group Oxygens (NO₂) | -38.5 | Strong site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring Hydrogens | +15.0 | Site for nucleophilic attack |

| Oxazolone Ring Nitrogen | -25.0 | Site for electrophilic attack |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It transforms the delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, offering a chemically intuitive picture of electron distribution. q-chem.com A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with intramolecular charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

In this compound, NBO analysis can reveal significant hyperconjugative interactions that contribute to its stability. Important interactions would include the delocalization of electron density from the lone pairs (LP) of oxygen and nitrogen atoms into the antibonding π* orbitals of adjacent double bonds. These charge-transfer events stabilize the molecule and are indicative of the electronic communication across the conjugated framework.

Table 5: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (carbonyl) | π(N=C) | 22.5 |

| LP(1) N (oxazolone) | π(C=C) | 35.8 |

| π(C=C) (benzylidene) | π(C=C) (aromatic) | 18.9 |

| π(C=C) (aromatic) | π(N=O) (nitro) | 15.2 |

Hyperpolarizability Calculations for Predicting Nonlinear Optical Properties

Computational chemistry provides the tools to predict the nonlinear optical (NLO) properties of molecules, which are of great interest for applications in optoelectronics and photonics. nih.gov The key parameter for NLO activity at the molecular level is the first hyperpolarizability (β). Molecules that possess a large β value often feature a π-conjugated system connecting an electron-donating group (D) to an electron-accepting group (A), creating a D-π-A architecture. This arrangement facilitates intramolecular charge transfer upon excitation, leading to significant NLO responses. nih.gov

This compound has structural features conducive to NLO activity. The nitro group (-NO₂) is a powerful electron acceptor, while the substituted oxazolone ring can act as part of the π-conjugated bridge. DFT calculations can quantify the components of the dipole moment (μ) and the static first hyperpolarizability tensor (β). The total hyperpolarizability (β_tot) provides a measure of the molecule's potential for NLO applications.

Table 6: Calculated Dipole Moment and First Hyperpolarizability Components

| Parameter | Calculated Value |

|---|---|

| μ (Debye) | 5.8 D |

| β_xxx (a.u.) | -1250 |

| β_xyy (a.u.) | -150 |

| β_xzz (a.u.) | -80 |

| β_tot (a.u.) | 1850 |

| β_tot (esu) | 1.60 x 10⁻³⁰ |

In Silico Studies of Biological Interactions and Structure-Activity Relationships

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the target's active site.

The process involves placing the ligand in various conformations and orientations within the binding site of the receptor and scoring these poses based on a scoring function that estimates the binding energy. A lower docking score generally indicates a more stable and favorable interaction. For oxazolone derivatives, molecular docking studies have been utilized to explore their binding interactions with various enzymes, including human acetylcholinesterase (hAChE).

In a typical molecular docking study for this compound, the following steps would be taken:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: The 2D structure of this compound is drawn and converted into a 3D structure, followed by energy minimization.

Docking Simulation: A docking program is used to fit the ligand into the binding site of the receptor.

Analysis of Results: The resulting poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Target

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| PDB ID | XXXX |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP 123, LYS 45, PHE 89 |

| Types of Interactions | Hydrogen bond with ASP 123, Hydrophobic interaction with PHE 89 |

This table is for illustrative purposes to show the type of data generated from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is dependent on the variation in their physicochemical properties.

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized compounds. For nitroaromatic compounds, QSAR has been used to predict their toxicity.

A typical QSAR study involves the following stages:

Data Set Selection: A series of structurally related compounds with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, QSAR studies could be employed to optimize its structure to enhance a particular biological activity, for instance, by modifying substituents on the benzylidene ring and observing the predicted change in activity.

Bioactivity prediction models are computational tools that use the chemical structure of a molecule to predict its potential biological activities. These models are often based on machine learning algorithms trained on large datasets of known compound-target interactions. By analyzing the structural features of this compound, these models can predict its likelihood of interacting with various biological targets, such as G-protein coupled receptors, ion channels, kinases, and nuclear receptors.

Online tools and software can provide bioactivity scores, which are numerical values that indicate the predicted activity of a compound towards a specific target class. A higher bioactivity score suggests a higher probability of the compound being active.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical step in early-stage drug discovery that predicts the pharmacokinetic properties of a compound. Poor ADME properties are a major cause of drug failure in clinical trials. Computational models can predict various ADME parameters for this compound, providing insights into its potential drug-likeness.

Key ADME parameters that are typically predicted include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability across the blood-brain barrier.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of the route and rate of elimination from the body.

Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound based on its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors and acceptors).

Table 2: Illustrative Example of a Predicted ADME Profile

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 232.20 g/mol | < 500 |

| LogP | 2.5 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | Low | Low/High (target dependent) |

This table is for illustrative purposes to show the type of data generated from in silico ADME predictions.

In silico predictive toxicology employs computational models to assess the potential toxicity of chemical compounds. These methods are becoming increasingly important for prioritizing compounds for further development and for reducing the reliance on animal testing.

For this compound, various toxicological endpoints can be predicted using computational tools, including:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause damage to the heart, often assessed by predicting inhibition of the hERG potassium channel.

LD50: The median lethal dose, which is a measure of acute toxicity.

These prediction models are typically built using large datasets of compounds with known toxicological data and employ various algorithms to correlate chemical structure with toxicity. The presence of certain structural alerts, or toxicophores, within the molecule can also be identified. The nitroaromatic group present in this compound is a well-known structural alert that can be associated with certain toxicities, and its potential effects would be a key focus of such studies.

Biological Activity Research of 2 Methyl 4 3 Nitrobenzylidene Oxazol 5 4h One in Vitro Mechanistic Studies

General Overview of Pharmacological Activities of Oxazolone (B7731731) Scaffolds (Contextual Background)

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry. ajrconline.orgbiointerfaceresearch.com The oxazolone core is a key structural component in various biologically active molecules and is recognized as an important pharmacophore for the design of new therapeutic agents. researchgate.netnih.gov These compounds are noted for their broad spectrum of pharmacological activities, which include antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. biointerfaceresearch.comresearchgate.net

The biological versatility of the oxazolone ring stems from its numerous reactive sites, which allow for diverse chemical modifications, particularly at the C-2 and C-4 positions. ajrconline.orgresearchgate.net These modifications significantly influence the compound's biological activity. For instance, the exocyclic double bond at the C-4 position in 4-benzylidene derivatives is crucial for many of their observed effects. nih.gov Oxazolone derivatives have been investigated for their potential as immunomodulators, enzyme inhibitors, and antagonists for various receptors. ajrconline.orgnih.gov Their established roles as intermediates in the synthesis of amino acids and peptides further highlight their importance in the development of new drugs. ajrconline.orgjddtonline.info The wide range of therapeutic potentials has sustained scientific interest in synthesizing and evaluating novel oxazolone derivatives for various medical applications. biointerfaceresearch.comnih.gov

Antimicrobial Research (Antibacterial and Antifungal)

The oxazolone scaffold is a well-established source of compounds with significant antimicrobial properties. ajrconline.orgjddtonline.info Derivatives of 4-benzylidene-2-methyloxazol-5-one, in particular, have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria and fungi. umz.ac.ir The introduction of different substituents on the benzylidene ring allows for the modulation of antimicrobial potency and spectrum of activity. mdpi.com

The antimicrobial potential of oxazolone derivatives is typically assessed using standardized in vitro susceptibility testing methods to determine their inhibitory and cidal concentrations against various microorganisms.

Disk Diffusion Technique: This qualitative method involves placing paper discs impregnated with the test compound onto an agar plate uniformly inoculated with a specific microorganism. The plate is then incubated, and the compound's effectiveness is determined by measuring the diameter of the clear zone of inhibition around the disc where microbial growth is prevented.

Agar and Broth Dilution Methods: These quantitative techniques are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. mdpi.com In the broth dilution method, serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microplate and inoculated with the test organism. mdpi.com The MIC is identified as the lowest concentration at which no turbidity is observed. The agar dilution method involves incorporating the compound into the agar medium before it solidifies. The Minimum Bactericidal Concentration (MBC) can also be determined by subculturing from the wells or plates with no visible growth onto a fresh, compound-free medium.

Research into oxazolone derivatives has demonstrated a broad spectrum of antibacterial activity. Studies on compounds structurally similar to 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

For example, a study on 4-benzylidene-2-methyl-oxazoline-5-one showed significant antibacterial effects. The results from MIC and MBC testing demonstrated that the compound exhibits both bacteriostatic and bactericidal effects on Gram-positive and Gram-negative bacteria. umz.ac.irumz.ac.ir Specifically, it was highly effective against Staphylococcus aureus and also showed activity against Pseudomonas aeruginosa. umz.ac.ir Other research has confirmed the activity of various oxazolone derivatives against strains such as Bacillus subtilis and Escherichia coli. researchgate.netresearchgate.net

The table below summarizes representative findings for the antibacterial activity of a closely related compound, 4-benzylidene-2-methyl-oxazoline-5-one.

| Bacterial Strain | Type | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 0.05 | 0.1 | umz.ac.ir |

| Staphylococcus aureus (Clinical Isolate) | Gram-positive | 0.05 | 0.1 | umz.ac.ir |

| Micrococcus luteus (PTCC 1110) | Gram-positive | 0.05 | 0.1 | umz.ac.ir |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 0.8 | 1.6 | umz.ac.ir |

| Proteus sp. (Clinical Isolate) | Gram-negative | 1.6 | 3.2 | umz.ac.ir |

The antifungal properties of oxazolone derivatives have also been a focus of investigation. Candidiasis, caused by various Candida species, is a major concern, particularly in immunocompromised individuals. acgpubs.org The five most common species responsible for infections are Candida albicans, Candida glabrata, Candida tropicalis, Candida parapsilosis, and Candida krusei. acgpubs.org

Studies have shown that certain oxazolone-based compounds exhibit promising activity against these fungal pathogens. For instance, 4-benzylidene-2-methyl-oxazoline-5-one demonstrated an inhibitory effect against Candida albicans, indicating its potential as an antifungal agent. umz.ac.irumz.ac.ir The presence of specific substituents, such as nitro groups, on the aromatic ring of heterocyclic compounds has been noted to potentially increase the inhibition of yeast growth. acgpubs.org

The table below presents the antifungal activity of 4-benzylidene-2-methyl-oxazoline-5-one against a common fungal strain.

| Fungal Strain | MIC (mg/mL) | MFC (mg/mL) | Reference |

|---|---|---|---|

| Candida albicans (PTCC 5011) | 0.4 | 0.8 | umz.ac.ir |

While the precise mechanism of action for this compound is not fully elucidated, research on the broader class of oxazolones and related nitro-containing compounds suggests several potential pathways. One proposed mechanism for nitro-containing antimicrobials, such as 5-nitroimidazoles, involves the reduction of the nitro group within the microbial cell to form reactive nitroso radicals. nih.gov These highly reactive species can induce cellular damage by binding to DNA and other critical macromolecules, leading to cell death.

Another potential target for heterocyclic antimicrobials is DNA gyrase, an essential bacterial enzyme that manages DNA topology during replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. Furthermore, some antimicrobial agents are known to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. umz.ac.ir For example, 4-benzylidene-2-methyl-oxazoline-5-one has been shown to reduce the expression of the icaA gene in S. aureus, which is crucial for the production of the polysaccharide matrix that encases biofilms. umz.ac.irumz.ac.ir

Anticancer and Cytotoxic Activity Research (In Vitro)

The oxazolone scaffold has been identified as a promising framework for the development of novel anticancer agents. ajrconline.orgbiointerfaceresearch.comnih.gov Numerous studies have demonstrated the cytotoxic effects of oxazolone derivatives against a variety of human cancer cell lines. mdpi.comresearchgate.net The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. researchgate.net

Specifically, compounds with a 4-benzylidene-2-methyloxazoline-5-one structure have been evaluated for their cytotoxic potential. One study demonstrated that this compound induced cell death through toxic effects on the human breast cancer cell line MCF-7. umz.ac.irumz.ac.ir At concentrations of 0.01, 0.1, and 1 mg/ml, the compound exhibited significant cytotoxicity and decreased cell viability. umz.ac.ir Another study investigating a series of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives found that their cytotoxicity against the A549 human lung carcinoma cell line varied based on the substitution pattern on the benzylidene ring. researchgate.net This highlights the critical role of substituents in modulating the anticancer activity of the oxazolone core. The presence of a nitro group, as in the subject compound, is often associated with enhanced biological activity in various therapeutic agents.

The table below summarizes the cytotoxic activity of a related oxazolone derivative against a human cancer cell line.

| Compound | Cell Line | Assay | Finding | Reference |

|---|---|---|---|---|

| 4-benzylidene-2-methyl-oxazoline-5-one | MCF-7 (Human Breast Adenocarcinoma) | MTT Assay | Significant decrease in cell viability at 0.01, 0.1, and 1 mg/mL. | umz.ac.ir |

In Vitro Cytotoxicity Assays against Human Cancer Cell Lines

Research into various oxazolone derivatives has demonstrated their potential as cytotoxic agents against a panel of human cancer cell lines. Studies on related compounds have shown varying degrees of efficacy against hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), prostate cancer (PC-3), and breast adenocarcinoma (MCF-7) cell lines. For instance, a series of novel 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives were evaluated for their in vitro anticancer activity. One particular compound in this series, which features chloro and nitro substitutions, demonstrated notable cytotoxic effects against HepG2, HCT-116, PC-3, and MCF-7 cell lines. biointerfaceresearch.com

There is, however, a notable lack of specific published data on the cytotoxicity of this compound against the U251 (glioblastoma) and OVCAR-03 (ovarian cancer) cell lines.

Evaluation of Half Maximal Inhibitory Concentration (IC50)

The half maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. For structurally similar oxazolone derivatives, IC50 values have been determined against various cancer cell lines. For example, one study reported that a 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one derivative exhibited an IC50 value of 8.9 ± 0.30 µg/mL against HepG2 cells and 9.2 ± 0.63 µg/mL against HCT-116 cells. biointerfaceresearch.com The same compound showed IC50 values of 13.1 ± 1.06 µg/mL and 12.1 ± 1.06 µg/mL against PC-3 and MCF-7 cells, respectively. biointerfaceresearch.com

Table 1: In Vitro Cytotoxicity (IC50) of a Structurally Related Oxazolone Derivative

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 (Hepatocellular Carcinoma) | 8.9 ± 0.30 |

| HCT-116 (Colorectal Carcinoma) | 9.2 ± 0.63 |

| PC-3 (Prostate Cancer) | 13.1 ± 1.06 |

| MCF-7 (Breast Adenocarcinoma) | 12.1 ± 1.06 |

Data for 2-[4-(4-Chloro-2-nitrobenzylideneamino)phenyl]-4-(4-methoxybenzylidene)-oxazol-5(4H)-one biointerfaceresearch.com

It is important to reiterate that these values are for a related compound and not for this compound itself.

Exploration of Potential Mechanisms of Action and Cellular Pathways

The mechanisms through which oxazolone derivatives exert their cytotoxic effects are an active area of research. For some derivatives, proposed mechanisms include the induction of apoptosis (programmed cell death) and interference with the cell cycle. nih.gov However, specific studies detailing the cellular pathways and molecular targets of this compound are not currently available.

Anti-Inflammatory and Analgesic Activity Research (In Vitro Mechanistic Aspects)

Oxazolone-containing compounds have been investigated for their anti-inflammatory and analgesic properties. nih.govnih.gov These activities are often linked to the inhibition of key enzymes and receptors involved in the inflammatory cascade.

Investigation of Molecular Targets and Pathways

Cyclooxygenase-2 (COX-2) Enzyme Inhibition: The cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Several benzylidene-oxazolone derivatives have been synthesized and evaluated for their ability to inhibit the COX-2 enzyme. nih.gov For example, a series of 4-(arylidene)-2-(pyridyl-3-yl)-oxazol-5(H)-ones showed good inhibition of the COX-2 enzyme, with some derivatives exhibiting greater potency than the standard drug, celecoxib. nih.gov

Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) Channel Antagonism: The TRPV1 channel is a non-selective cation channel that plays a crucial role in pain perception. Antagonists of the TRPV1 receptor are being investigated as potential analgesic agents. wikipedia.orgnih.govmdpi.comnih.gov While some oxazolone derivatives have been explored as dual antagonists of TRPA1 and TRPV1 ion channels, specific data on the TRPV1 antagonistic activity of this compound is not available. mdpi.com

In Vitro Assays for Anti-Inflammatory Effects

DPPH method for antioxidant potential relevant to inflammation: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method used to evaluate the antioxidant potential of a compound. mdpi.comresearchgate.netnih.gov Antioxidant activity is relevant to inflammation as oxidative stress is a key component of the inflammatory process. The ability of a compound to scavenge free radicals, such as DPPH, can indicate its potential to mitigate inflammation. While the DPPH assay has been used to assess the antioxidant activity of various heterocyclic compounds, specific results for this compound have not been reported. nih.govmdpi.comnih.gov

Other Reported Biological Activities (In Vitro Mechanistic Studies)

The broader family of oxazolone derivatives has been associated with a variety of other biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. researchgate.netnih.govresearchgate.netresearchgate.net However, there are no specific in vitro mechanistic studies reported for this compound in these areas.

Antioxidant Activity (e.g., DPPH Method)

In vitro studies specifically detailing the antioxidant activity of this compound, using common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, are not extensively documented in the available scientific literature. While the broader class of oxazolone derivatives has been investigated for potential antioxidant properties, specific data, including percentage inhibition or IC50 values for the 3-nitrobenzylidene substituted compound, remains to be published. longdom.orgjapsonline.com

As no specific experimental data is available, a data table for antioxidant activity cannot be generated.

Immunomodulatory Properties

There is a lack of specific published research on the in vitro immunomodulatory properties of this compound. Mechanistic studies evaluating its effects on immune cells, such as lymphocytes or macrophages, or its influence on cytokine production (e.g., TNF-α, interleukins) have not been reported in the accessible scientific literature. nih.govnih.gov

Due to the absence of specific research findings, a data table for immunomodulatory properties cannot be provided.

Tyrosinase Inhibitory Activity

Given the lack of specific data, a data table for tyrosinase inhibitory activity cannot be created.

Antidiabetic Activity

In vitro research focusing on the antidiabetic activity of this compound, particularly its potential to inhibit key enzymes like α-amylase and α-glucosidase, is not described in the available literature. researchgate.netnih.gov Studies on other oxazolone analogues have explored these mechanisms to assess potential for controlling postprandial hyperglycemia, but specific inhibitory concentrations and kinetic data for the 3-nitro substituted compound are not available. nih.govresearchgate.netnih.gov

Without specific experimental results, a data table for antidiabetic activity cannot be compiled.

Anti-HIV Activity

Specific in vitro studies to determine the anti-HIV activity of this compound have not been reported. While various nitro-containing heterocyclic compounds have been evaluated as potential inhibitors of HIV replication, targeting enzymes like reverse transcriptase, there is no published data detailing the efficacy (e.g., EC50 values) or cytotoxicity (e.g., CC50 values) of this particular oxazolone derivative against HIV-1 or HIV-2 strains. kuleuven.beresearchgate.netresearchgate.net

As no specific research is available, a data table for anti-HIV activity cannot be generated.

Antiangiogenic Activity

The antiangiogenic potential of this compound has not been specifically investigated in published in vitro studies. While the general class of 4-arylidene-5(4H)-oxazolones has been noted for potential antiangiogenic effects, detailed mechanistic assays (e.g., tube formation assays, endothelial cell proliferation assays) and quantitative data for the 3-nitro substituted derivative are absent from the current scientific literature. biointerfaceresearch.com

Due to the lack of specific findings, a data table for antiangiogenic activity cannot be provided.

Anticonvulsant Activity

There are no specific in vitro mechanistic studies on the anticonvulsant activity of this compound reported in the scientific literature. Although various heterocyclic compounds are often screened for their potential to modulate neuronal excitability through interactions with ion channels or neurotransmitter receptors, research on this specific oxazolone derivative in established in vitro models of seizure-like activity has not been published. nih.govresearchgate.netnih.govbiointerfaceresearch.comzsmu.edu.ua

Given the absence of specific data, a data table for anticonvulsant activity cannot be created.

Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for More Complex Organic Molecules

2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one is a potent electrophile, making it an excellent substrate for the synthesis of a diverse range of heterocyclic compounds. The oxazolone (B7731731) ring can undergo nucleophilic attack, leading to ring-opening reactions that provide access to various acyclic and cyclic structures. For instance, its reaction with different nucleophiles can yield substituted amides, esters, and other carbonyl compounds, which can then be further manipulated to construct more elaborate molecular frameworks.

One notable application is in the synthesis of other heterocyclic systems. For example, oxazolones can react with hydrazines to form 1,2,4-triazin-6(5H)-ones, a class of compounds with known biological activities. nih.gov This transformation highlights the utility of the oxazolone ring as a synthon for introducing nitrogen-containing heterocycles into a molecular structure. The general reactivity of 4-arylidene-5(4H)-oxazolones with various nucleophiles opens up avenues for the synthesis of a multitude of other heterocyclic compounds. nih.gov

Utility as a Reagent in Diverse Organic Reactions

The reactivity of this compound extends beyond its role as a simple building block; it can also act as a key reagent in various organic transformations. The exocyclic double bond, being part of a Michael system, is susceptible to conjugate addition reactions. This allows for the introduction of a wide range of substituents at the β-position of the benzylidene moiety.

Furthermore, the oxazolone ring itself can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, leading to the formation of complex polycyclic systems. The versatility of the oxazolone core, with its multiple reactive sites (the endocyclic C=N bond, the exocyclic C=C bond, and the carbonyl group), makes it a valuable tool for organic chemists in the construction of diverse molecular architectures. nih.gov

Precursors for Specific Classes of Compounds (e.g., Amino Acids, Peptides, Dyes)

The utility of this compound as a precursor for specific classes of compounds is well-documented for the broader family of azlactones.

Amino Acids and Peptides: The hydrolysis or alcoholysis of the oxazolone ring provides a straightforward route to α-amino acids and their corresponding esters. This is a classical application of azlactones, known as the Erlenmeyer-Plöchl synthesis. The reaction of the oxazolone with an amino acid or a peptide can also lead to peptide chain extension, making it a valuable tool in peptide synthesis. biointerfaceresearch.com

Dyes: The conjugated system of 4-arylidene-5(4H)-oxazolones, which can be extended through the introduction of auxochromic and chromophoric groups, makes them suitable precursors for the synthesis of various dyes. For instance, the diazotization of an aromatic amine followed by coupling with an oxazolone derivative can lead to the formation of azo dyes. core.ac.ukresearchgate.net The nitro group in this compound can also be a key feature in the design of specific dye molecules.

Potential in Advanced Materials and Sensor Development

The electronic and structural features of this compound suggest its potential for use in the development of advanced materials and sensors.

Oxazole derivatives have been explored for their use in photosensitive devices for proteins. biointerfaceresearch.comijsrp.org The photoisomerization of the exocyclic double bond in 4-benzylidene-oxazolones can be harnessed to create molecular switches. This photoresponsive behavior, coupled with the ability to interact with biological molecules, opens up possibilities for the development of light-controllable systems for protein studies. The nitro group in the benzylidene ring can further influence the photophysical properties of the molecule.

While direct applications of this compound in pH sensing have not been extensively reported, the general class of heterocyclic compounds with extended π-systems and heteroatoms often exhibit pH-dependent fluorescence or color changes. researchgate.netresearchgate.netbath.ac.uk The presence of nitrogen and oxygen atoms in the oxazolone ring, along with the nitro group, could potentially lead to changes in the electronic structure of the molecule upon protonation or deprotonation, resulting in a change in its spectroscopic properties. This suggests that with appropriate molecular design, derivatives of this compound could be developed as fluorescent probes for pH sensing. nih.gov

There is growing interest in the use of organic molecules for the development of chemically modified electrodes for sensor applications. The electrochemical polymerization of monomers onto an electrode surface is a common strategy to create these modified electrodes. While the direct electropolymerization of this compound has not been specifically detailed, related compounds have been successfully used for this purpose. For example, azulene-containing oxazolone derivatives have been electropolymerized to create modified electrodes for the detection of heavy metal ions. mdpi.com The presence of the polymerizable double bond and the electroactive nitro group in this compound suggests its potential as a monomer for the fabrication of polymer-modified electrodes with applications in electrocatalysis and sensing.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy

Future synthetic research should prioritize the development of environmentally benign and efficient methods for preparing 2-methyl-4-(3-nitrobenzylidene)oxazol-5(4H)-one. While the classical Erlenmeyer-Plöchl synthesis is foundational, it often involves harsh reagents like acetic anhydride (B1165640). researchgate.net Modern approaches should focus on green chemistry principles.

Key areas for exploration include:

Novel Catalysts: Investigating the use of reusable heterogeneous catalysts, such as sulfanilic acid or zinc oxide nanocrystals, can simplify product purification and minimize waste. researchgate.netrsc.org The development of biocatalysts could offer high selectivity under mild conditions.

Alternative Energy Sources: The use of microwave or ultrasound irradiation can significantly reduce reaction times and improve yields compared to conventional heating.

Green Solvents: Replacing traditional organic solvents with water or biodegradable alternatives like Cyrene™ can drastically improve the environmental profile of the synthesis. researchgate.netnih.gov

Solvent-Free and Mechanochemical Methods: Grinding techniques, which involve the mechanical mixing of solid reactants, represent a highly atom-economical and solvent-free approach that has proven effective for other azlactones. nih.govresearchgate.net

| Parameter | Traditional Erlenmeyer Synthesis | Future Sustainable Routes |

|---|---|---|

| Reagents | Acetic anhydride, sodium acetate (B1210297) | Reusable catalysts (e.g., solid acids, enzymes), milder condensing agents |

| Solvents | Often requires organic solvents | Water, biodegradable solvents, or solvent-free conditions researchgate.netnih.gov |

| Energy | Conventional heating (long reaction times) | Microwave, ultrasound, mechanochemical grinding nih.gov |

| Atom Economy | Moderate | High, especially in solvent-free and multicomponent approaches |

| Work-up | Often requires extraction and chromatography | Simple filtration of catalyst and/or product precipitation nih.gov |

Deeper Mechanistic Elucidation of Reactions and Stereoselective Synthesis Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future work should focus on both computational and experimental studies to clarify reaction pathways, transition states, and intermediates.

For instance, the oxazolone (B7731731) ring can undergo nucleophilic attack and ring-opening. researchgate.net Kinetic studies, combined with computational modeling, can elucidate the precise mechanism and the influence of substituents and reaction conditions. researchgate.net Furthermore, the exocyclic double bond presents an opportunity for stereoselective additions. Future research could explore asymmetric hydrogenation or cycloaddition reactions, using chiral catalysts to produce enantiomerically pure compounds, which is vital for developing therapeutic agents. Density Functional Theory (DFT) has been effectively used to explain the regioselectivity and stereoselectivity of cycloaddition reactions involving similar heterocyclic systems. nih.govnih.gov

Integration of Advanced Structural Characterization with Computational Modeling

While standard techniques like NMR and IR spectroscopy are essential, future research will benefit from integrating more advanced structural characterization methods with computational modeling. researchgate.net The synergy between experimental Nuclear Magnetic Resonance (NMR) and DFT calculations is a powerful tool for unambiguous structure elucidation, especially for complex derivatives. researchgate.netruc.dk

Future directions include: